molecular formula C9H7F2NO4 B1460213 Ethyl 2,4-difluoro-6-nitrobenzoate CAS No. 1803824-32-9

Ethyl 2,4-difluoro-6-nitrobenzoate

Cat. No. B1460213
CAS RN: 1803824-32-9
M. Wt: 231.15 g/mol
InChI Key: KODAHIRBODKGKU-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluoro-6-nitrobenzoate is a chemical compound with the molecular formula C9H7F2NO4 . It falls under the category of fluorinated esters . This compound combines fluoroalkylation and carbonyl functionality, making it intriguing for various applications in organic synthesis .


Synthesis Analysis

The synthesis of Ethyl 2,4-difluoro-6-nitrobenzoate involves the introduction of fluorine atoms at specific positions on the benzene ring. While I don’t have the exact synthetic pathway, it likely includes fluorination reactions using appropriate reagents. Researchers have explored various methods to achieve this compound, including electrophilic fluorination or nucleophilic substitution reactions. Further studies are needed to optimize the synthesis and enhance yields .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-difluoro-6-nitrobenzoate consists of a benzene ring substituted with two fluorine atoms (at positions 2 and 4) and a nitro group (at position 6). The ethyl ester group is attached to the benzene ring. The arrangement of these functional groups significantly influences its reactivity and properties .

properties

IUPAC Name

ethyl 2,4-difluoro-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-2-16-9(13)8-6(11)3-5(10)4-7(8)12(14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODAHIRBODKGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-difluoro-6-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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